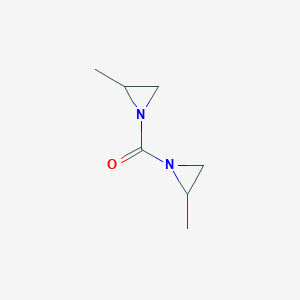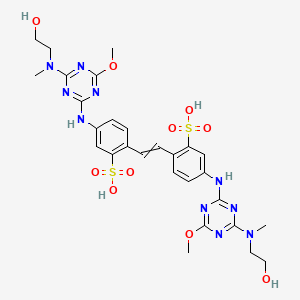
Benzenediazonium hydroxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenediazonium hydroxide is an organic compound with the molecular formula C₆H₆N₂O. It belongs to the class of diazonium compounds, which are characterized by the presence of a diazonium group (−N₂⁺) attached to an aromatic ring. These compounds are known for their high reactivity and are widely used in organic synthesis, particularly in the preparation of azo dyes and other aromatic compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Benzenediazonium hydroxide is typically prepared by the diazotization of aniline (phenylamine) in the presence of nitrous acid. The reaction is carried out at low temperatures (0-5°C) to ensure the stability of the diazonium ion. The general reaction is as follows: [ \text{C₆H₅NH₂} + \text{HNO₂} + \text{HCl} \rightarrow \text{C₆H₅N₂Cl} + 2\text{H₂O} ] The resulting benzenediazonium chloride can then be treated with a base, such as sodium hydroxide, to form this compound .
Industrial Production Methods: In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions to prevent the decomposition of the diazonium compound. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Benzenediazonium hydroxide undergoes a variety of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other functional groups, such as hydroxyl (−OH), halides (−Cl, −Br, −I), and cyano (−CN) groups.
Coupling Reactions: this compound can react with phenols and aromatic amines to form azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (−N=N−) linking two aromatic rings.
Common Reagents and Conditions:
Substitution by Hydroxyl Group: Warming benzenediazonium chloride with water.
Substitution by Halides: Adding potassium iodide or other halide salts to benzenediazonium chloride.
Coupling Reactions: Reacting benzenediazonium chloride with phenols or aromatic amines in alkaline conditions.
Major Products:
Phenol: Formed by the substitution of the diazonium group with a hydroxyl group.
Azo Compounds: Formed by coupling reactions with phenols or aromatic amines.
Wissenschaftliche Forschungsanwendungen
Benzenediazonium hydroxide has a wide range of applications in scientific research:
Wirkmechanismus
The reactivity of benzenediazonium hydroxide is primarily due to the presence of the diazonium group (−N₂⁺), which is a highly reactive electrophile. The diazonium group can undergo substitution reactions with nucleophiles, leading to the formation of various substituted aromatic compounds. In coupling reactions, the diazonium group reacts with electron-rich aromatic compounds to form azo compounds, which are characterized by their vibrant colors .
Vergleich Mit ähnlichen Verbindungen
Benzenediazonium Chloride: Similar to benzenediazonium hydroxide but with a chloride counterion.
Alkanediazonium Salts: These compounds have an alkyl group instead of an aryl group.
Arenediazonium Salts: A broader class of compounds that include this compound and other diazonium salts with different counterions.
Uniqueness: this compound is unique due to its specific reactivity and stability profile.
Eigenschaften
CAS-Nummer |
54478-82-9 |
|---|---|
Molekularformel |
C6H6N2O |
Molekulargewicht |
122.12 g/mol |
IUPAC-Name |
benzenediazonium;hydroxide |
InChI |
InChI=1S/C6H5N2.H2O/c7-8-6-4-2-1-3-5-6;/h1-5H;1H2/q+1;/p-1 |
InChI-Schlüssel |
BKRVBNFYMHEPCJ-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)[N+]#N.[OH-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![9-Octadecenoic acid (9Z)-, [[2-[bis(2-hydroxypropyl)amino]ethyl]imino]bis(1-methyl-2,1-ethanediyl) ester](/img/structure/B13763337.png)




